N-[(4-methylphenyl)methyl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide
Description
N-[(4-Methylphenyl)methyl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide is a synthetic acetamide derivative featuring a pyrazole moiety substituted with a trifluoromethyl group and a benzylamine side chain. The compound’s structure combines aromatic, heterocyclic, and fluorinated elements, which are common in pharmaceuticals and agrochemicals due to their enhanced binding affinity and metabolic stability.
Properties
Molecular Formula |
C14H14F3N3O |
|---|---|
Molecular Weight |
297.28 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide |
InChI |
InChI=1S/C14H14F3N3O/c1-10-2-4-11(5-3-10)8-18-13(21)9-20-7-6-12(19-20)14(15,16)17/h2-7H,8-9H2,1H3,(H,18,21) |
InChI Key |
XDTLHKIMTDADPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=CC(=N2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylbenzyl)-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide typically involves the reaction of 4-methylbenzylamine with 3-(trifluoromethyl)-1H-pyrazole-1-acetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylbenzyl)-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-Methylbenzyl)-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of N-(4-Methylbenzyl)-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially leading to enzyme inhibition or receptor modulation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
*Estimated based on structural formula.
Key Observations:
- The trifluoromethyl group in the target compound and 2-amino-N-[4-[5-phenanthren-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]acetamide enhances lipophilicity and resistance to oxidative metabolism, a feature critical for drug bioavailability .
- Unlike simpler analogs like N-(5-phenyl-1H-pyrazol-3-yl)acetamide, the target compound’s 4-methylphenylmethyl side chain may improve target selectivity by introducing steric bulk, as seen in N-[4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl]acetamide .
Functional Group Impact on Bioactivity
- Trifluoromethyl Group: Present in the target compound and 2-amino-N-[4-[5-phenanthren-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]acetamide, this group increases electronegativity and metabolic stability, critical for prolonged drug action .
- Aryl Side Chains : The 4-methylphenylmethyl group in the target compound may mimic the bulky aryl groups in Goxalapladib , enhancing binding to hydrophobic enzyme pockets .
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